4'-Benzoyloxy-2'-methoxyacetophenone
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Overview
Description
4’-Benzoyloxy-2’-methoxyacetophenone is an organic compound with the molecular formula C16H14O4 It is a derivative of acetophenone, characterized by the presence of benzoyloxy and methoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Benzoyloxy-2’-methoxyacetophenone typically involves the esterification of 4-hydroxy-2-methoxyacetophenone with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of 4’-Benzoyloxy-2’-methoxyacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4’-Benzoyloxy-2’-methoxyacetophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
4’-Benzoyloxy-2’-methoxyacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4’-Benzoyloxy-2’-methoxyacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4’-Methoxyacetophenone: Similar in structure but lacks the benzoyloxy group.
4’-Hydroxyacetophenone: Contains a hydroxy group instead of a methoxy group.
4’-Benzoyloxyacetophenone: Similar but lacks the methoxy group.
Uniqueness
4’-Benzoyloxy-2’-methoxyacetophenone is unique due to the presence of both benzoyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C16H14O4 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(4-acetyl-3-methoxyphenyl) benzoate |
InChI |
InChI=1S/C16H14O4/c1-11(17)14-9-8-13(10-15(14)19-2)20-16(18)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
KZFMKQBZYWSKPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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